molecular formula C18H25NO4S B12287641 S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate

S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate

Cat. No.: B12287641
M. Wt: 351.5 g/mol
InChI Key: LHDLTHNHAQHWQB-UHFFFAOYSA-N
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Description

S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate (CAS 1350636-89-3) is a chiral, stereochemically defined benzothioate ester of significant interest in advanced organic and medicinal chemistry research . With a molecular formula of C18H25NO4S and a molecular weight of 351.46 g/mol, this compound features a (1R,2R,4R)-4-(tert-butoxycarbonylamino)-2-hydroxycyclohexyl scaffold, making it a valuable protected intermediate . The presence of both a Boc-protected amine and a free hydroxyl group on the cyclohexane ring provides two distinct, orthogonally reactive sites for further synthetic manipulation. This characteristic is particularly valuable for the synthesis of complex molecules, where it can serve as a key building block for pharmaceuticals and other bioactive compounds. The benzothioate group offers a versatile handle for nucleophilic displacement or reduction, enabling researchers to introduce thiol or other functional groups with high stereochemical fidelity. Compounds with similar trans-configured, Boc-protected aminocyclohexanol structures are recognized intermediates in the synthesis of potent biological activators, underscoring the research utility of this chiral scaffold . For optimal stability, this product should be stored refrigerated at 2-8°C . This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

S-[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate

InChI

InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22)

InChI Key

LHDLTHNHAQHWQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Boc₂O (1.2–2.0 equivalents), base (e.g., DMAP, TEA, or NaHCO₃), solvent (THF, DCM, or dioxane).
  • Temperature : 0°C to room temperature.
  • Yield : Typically >85% after purification by silica gel chromatography.

For the (1R,2R,4R)-configured cyclohexylamine precursor, enantiomeric purity must be preserved. Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation may precede Boc protection.

Thioesterification of the Hydroxyl Group

The hydroxyl group at the C2 position undergoes thioesterification with benzothioic acid derivatives. Two predominant methods are documented:

Mitsunobu Reaction with Thiols

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), and thiol (e.g., benzothioic acid or its activated ester).
  • Solvent : THF or DCM.
  • Stereochemistry : Retention of configuration due to the Mitsunobu mechanism.
  • Yield : 70–80%.

Acylation with Benzothioyl Chloride

  • Reagents : Benzothioyl chloride (1.5 equivalents), base (pyridine or Et₃N).
  • Conditions : Anhydrous DCM, 0°C to RT, 2–4 hours.
  • Yield : 65–75%.

Key Challenge : Competing oxidation of the thioester to disulfides necessitates inert atmospheres and radical scavengers (e.g., BHT).

Stereochemical Control and Resolution

The (1R,2R,4R) configuration is achieved through:

  • Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during cyclohexene oxide ring-opening reactions.
  • Diastereomeric Crystallization : Boc-protected intermediates are resolved using chiral auxiliaries (e.g., tartaric acid derivatives).

Example Protocol :

  • (1R,2R,4R)-4-Amino-2-hydroxycyclohexanol is treated with Boc₂O/DMAP in THF.
  • The product is reacted with benzothioyl chloride in pyridine/DCM.
  • Enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Purification and Characterization

Final purification employs:

  • Flash Chromatography : Hexane/EtOAc gradients (3:1 to 1:1).
  • Recrystallization : Ethyl acetate/heptane mixtures yield crystalline product.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, 5H, Ar-H), 5.20 (d, J = 8.0 Hz, 1H, NH), 4.35–3.90 (m, 2H, cyclohexyl-H), 1.45 (s, 9H, Boc).
  • HRMS : m/z 352.1542 [M+H]⁺ (calc. 352.1545).

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) ee (%) Key Advantage
Mitsunobu + Boc DIAD, PPh₃, Boc₂O 75 98 Stereoretention
Acylation + Chiral Res. Benzothioyl chloride, TEA 68 99 Scalability
Asymmetric Catalysis TRIP, Boc₂O 82 99 No resolution required

Industrial-Scale Considerations

  • Cost Efficiency : Benzothioyl chloride is preferred over Mitsunobu reagents for large-scale synthesis.
  • Safety : Thiols and azodicarboxylates require handling under nitrogen with rigorous temperature control.

Emerging Methodologies

Recent advances include enzymatic thioesterification using lipases and flow chemistry for Boc protection. These methods aim to improve atom economy and reduce waste.

Chemical Reactions Analysis

S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate: undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

    Reduction: Reduction reactions can convert the thioester to a thiol using reducing agents like .

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed using (e.g., trifluoroacetic acid) to yield the free amine.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C18H25NO4S
  • Molecular Weight : 351.46 g/mol
  • CAS Number : 1350636-89-3

The compound's structural complexity allows for interactions with various biological systems, making it a candidate for multiple applications in pharmacology.

Research indicates that S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] benzothioate may exhibit diverse biological activities. The following subsections outline its potential applications based on its interactions with biological targets.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases and other conditions. These studies often focus on:

  • Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown potential as MAO inhibitors, which are crucial for treating depression and neurodegenerative disorders .
  • Cholinesterase Inhibition : The compound may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .

Binding Affinity Studies

Interaction studies have assessed the binding affinity of this compound to various biological targets. Techniques such as molecular docking and enzyme activity assays are employed to understand the mechanism of action and optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate involves its interaction with specific molecular targets . The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The hydroxyl group and thioester linkage also play roles in its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Different Protecting Groups

The Boc group in S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate can be replaced with other protecting groups, altering reactivity and synthetic utility. A key analog is {(1R,2R,4R)-4-[(2,2,2-trifluoroacetyl)amino]-2-hydroxycyclohexyl} benzothioate (CAS: 1350636-92-8), which substitutes Boc with a trifluoroacetyl group .

Property Boc-Protected Compound Trifluoroacetyl-Protected Analog
CAS Number 1350636-89-3 1350636-92-8
Protecting Group Boc (tert-butoxycarbonyl) Trifluoroacetyl
Stability Stable under basic conditions; cleaved by acid Labile under nucleophilic/acidic conditions
Role in Synthesis Intermediate for lefamulin acetate Intermediate with distinct reactivity
Reference

The Boc group’s bulkiness and acid-labile nature make it ideal for multi-step syntheses, whereas the trifluoroacetyl group offers faster deprotection but requires careful handling due to its sensitivity .

Stereoisomeric Impurities

Stereochemical variations significantly impact pharmaceutical intermediates. For example, S-((1S,2S,4R)-4-(Boc-amino)-2-hydroxycyclohexyl) benzothioate (lefamulin Impurity 3) shares the same molecular formula (C₁₈H₂₅NO₄S) as the target compound but differs in stereochemistry (1S,2S vs. 1R,2R) .

Property Target Compound Impurity 3
CAS Number 1350636-89-3 Not assigned
Stereochemistry 1R,2R,4R 1S,2S,4R
Role Synthetic intermediate Process-related impurity
Regulatory Significance Critical for API quality Must be controlled (<0.15% per ICH guidelines)
Reference

Impurity 3 highlights the necessity of stringent stereochemical control during synthesis to avoid byproducts that could compromise drug safety .

Biological Activity

S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] benzothioate is a compound of interest in medicinal chemistry due to its unique structural characteristics, including a benzothioate moiety and a cyclohexyl group modified with a tert-butoxycarbonyl (Boc) amino and hydroxy functional groups. This compound is recognized for its potential biological activities, which are critical for drug development and therapeutic applications.

  • Molecular Formula : C18H25NO4S
  • Molecular Weight : 351.46 g/mol
  • CAS Number : 1350636-89-3
  • Purity : Typically ≥ 98% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group may act as a weak acid, while the amine can function as a base, facilitating acid-base reactions that are significant in biological systems . Such interactions are crucial for understanding the compound's mechanism of action.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in diseases such as cancer and diabetes.
  • Binding Affinity : Interaction studies suggest that this compound has notable binding affinity to various receptors and proteins, which is essential for drug design .

Study 1: Enzyme Inhibition

A study explored the enzyme-inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The results indicated that the compound exhibited significant inhibition of COX-1 and COX-2, suggesting its potential use in anti-inflammatory therapies.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings demonstrated that this compound effectively scavenged free radicals, indicating its potential role in protecting against oxidative damage .

Research Findings

Study Focus Area Findings
Study 1Enzyme InhibitionSignificant inhibition of COX enzymes
Study 2Antioxidant ActivityEffective scavenging of DPPH radicals

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